

(3-Methylpyrazin-2-yl)methanamine CAS number and identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylpyrazin-2-yl)methanamine

Cat. No.: B1318805

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Technical Guide: (3-Methylpyrazin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-Methylpyrazin-2-yl)methanamine**, including its chemical identity, synthesis, and analytical characterization. The information is intended to support research and development activities in medicinal chemistry and related fields where pyrazine derivatives are of interest.

Chemical Identification and Properties

(3-Methylpyrazin-2-yl)methanamine, a substituted pyrazine, is a valuable building block in the synthesis of more complex molecules. While a specific CAS number for the free base is not readily available in public databases, its hydrochloride and dihydrochloride salts are well-documented.

Table 1: Chemical Identifiers

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Form
(3-Methylpyrazin-2-yl)methanamine hydrochloride	1523618-20-3[1]	C ₆ H ₁₀ ClN ₃	159.62	Not specified
(3-Methylpyrazin-2-yl)methanamine dihydrochloride	2288710-30-3	C ₆ H ₁₁ Cl ₂ N ₃	196.08	95% Purity

Table 2: Predicted Physicochemical Properties of **(3-Methylpyrazin-2-yl)methanamine** (Free Base)

Property	Value	Source
Molecular Formula	C ₆ H ₉ N ₃	-
Molecular Weight	123.16 g/mol	-
XLogP3	-0.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	123.0800 Da	PubChem
Monoisotopic Mass	123.0800 Da	PubChem
Topological Polar Surface Area	51.8 Å ²	PubChem
Heavy Atom Count	9	PubChem
Complexity	114	PubChem

Note: The properties for the free base are predicted as experimental data is not widely available.

Synthesis Protocol

A plausible and commonly employed synthetic route to **(3-Methylpyrazin-2-yl)methanamine** is the reduction of the corresponding nitrile, 2-cyano-3-methylpyrazine. A general experimental protocol based on this transformation using a powerful reducing agent like Lithium Aluminum Hydride (LAH) is detailed below.

Experimental Protocol: Reduction of 2-Cyano-3-methylpyrazine

Materials:

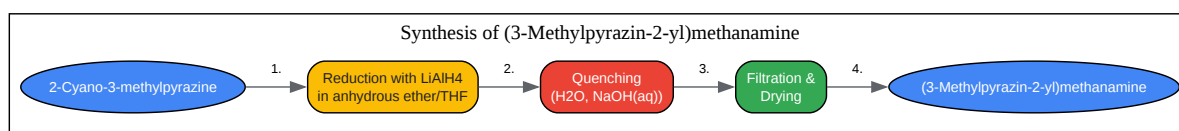
- 2-Cyano-3-methylpyrazine
- Lithium Aluminum Hydride (LAH)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry N₂ or Argon gas
- Sodium sulfate (anhydrous)
- Hydrochloric acid (HCl) in ether (for salt formation, optional)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (N₂ or Argon) is charged with a suspension of Lithium Aluminum Hydride (LAH) in anhydrous diethyl ether or THF.

- **Addition of Nitrile:** A solution of 2-cyano-3-methylpyrazine in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. This procedure is crucial for the safe decomposition of excess LAH and results in the formation of a granular precipitate of aluminum salts.
- **Workup:** The resulting mixture is filtered, and the inorganic salts are washed thoroughly with the solvent. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Isolation:** The solvent is removed under reduced pressure to yield the crude **(3-Methylpyrazin-2-yl)methanamine**.
- **Purification:** The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt by treating the ethereal solution with a solution of HCl in ether, followed by filtration and drying of the precipitated salt.

Diagram 1: Synthesis Workflow



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Caption: A generalized workflow for the synthesis of **(3-Methylpyrazin-2-yl)methanamine**.

Identification and Characterization

The structural elucidation of **(3-Methylpyrazin-2-yl)methanamine** relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related pyrazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the methyl group protons, the methylene protons of the aminomethyl group, and the amine protons. The pyrazine protons would appear in the aromatic region, typically downfield. The methyl group would be a singlet, and the methylene group adjacent to the amine would also likely be a singlet. The amine protons' chemical shift can be variable and may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The pyrazine ring carbons would resonate at lower field due to their aromatic and heteroatomic environment. The methyl and methylene carbons would appear at a higher field.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For **(3-Methylpyrazin-2-yl)methanamine**, the molecular ion peak (M^+) would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns for amines include the loss of an alkyl radical adjacent to the nitrogen (α -cleavage), which is often the base peak.

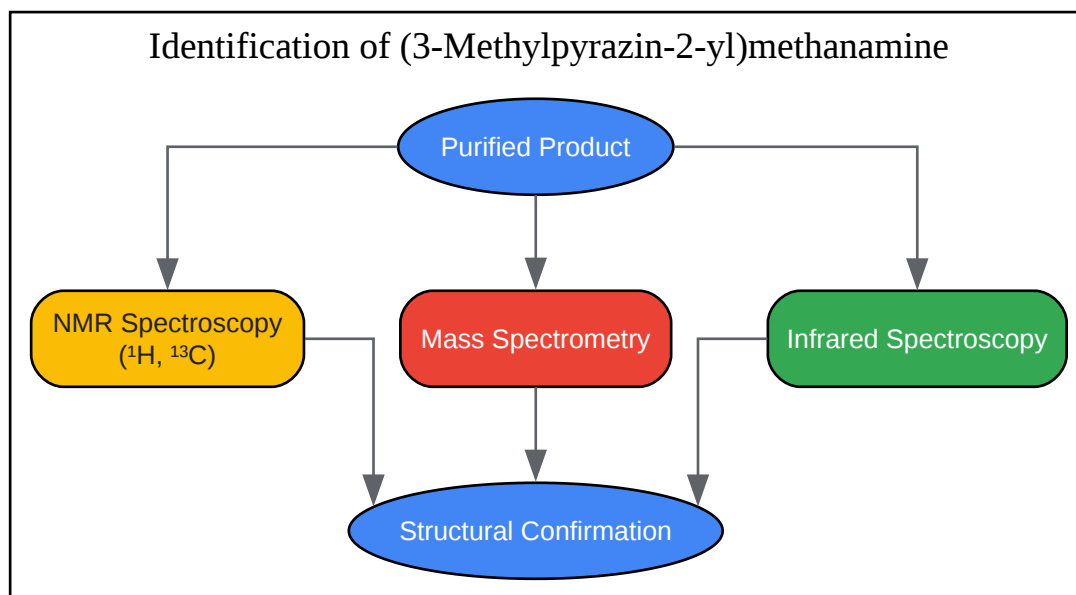
Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

- N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of $3300\text{--}3500\text{ cm}^{-1}$.
- C-H stretching vibrations for the aromatic and aliphatic C-H bonds.

- C=N and C=C stretching vibrations characteristic of the pyrazine ring in the fingerprint region.
- N-H bending vibrations around 1600 cm^{-1} .

Diagram 2: Analytical Workflow for Identification



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References

1. (3-Methylpyrazin-2-yl)methanol | C₆H₈N₂O | CID 580060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(3-Methylpyrazin-2-yl)methanamine CAS number and identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318805#3-methylpyrazin-2-yl-methanamine-cas-number-and-identification]

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